1-(Benzyloxy)-3-methyl-5-nitrobenzene
CAS No.: 1881291-17-3
Cat. No.: VC13582318
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881291-17-3 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 1-methyl-3-nitro-5-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H13NO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
| Standard InChI Key | JJBCKBBHLMGZFV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Basic Identification
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Molecular Formula: C₁₄H₁₃NO₃
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Synonyms:
Structural Representation
The compound’s structure is defined by:
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Benzene core: Substituted at positions 1, 3, and 5.
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Benzyloxy group: -OCH₂C₆H₅ at position 1.
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Methyl group: -CH₃ at position 3.
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Nitro group: -NO₂ at position 5.
Key Descriptors:
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution or alkylation reactions. A representative method involves:
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Alkylation of 3-Methyl-5-nitrophenol:
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Purification:
Yield and Optimization
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Challenges: Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and reaction time.
Physicochemical Properties
Solubility and Partitioning
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Solubility:
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Polar solvents: Slightly soluble in ethanol, methanol.
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Nonpolar solvents: Soluble in dichloromethane, chloroform.
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Spectroscopic Data
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IR (KBr):
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ν(NO₂): 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch).
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ν(C-O): 1250 cm⁻¹.
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¹H NMR (CDCl₃):
Applications and Reactivity
Pharmaceutical Intermediates
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Role: Precursor in synthesizing β-adrenergic agonists (e.g., salmeterol analogs) .
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Example: Nitro reduction to amines followed by coupling reactions .
Materials Science
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Dendrimer Synthesis: Used in convergent approaches to create Janus dendrimers with amphiphilic properties .
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Liquid Crystals: Modifies mesogenic behavior due to nitro group polarity .
Chemical Transformations
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 3-methyl-5-(benzyloxy)aniline.
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Benzyloxy Deprotection: HBr/acetic acid removes the benzyl group, generating 3-methyl-5-nitrophenol.
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